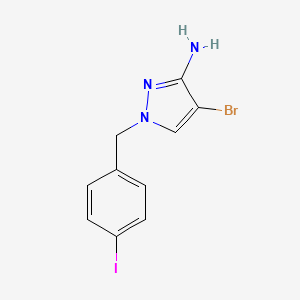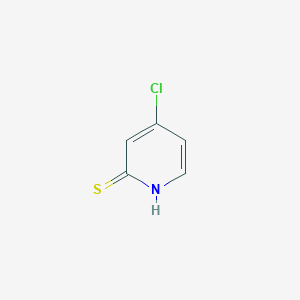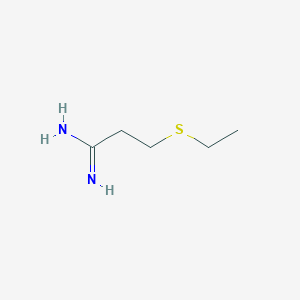![molecular formula C9H9N2NaO6S2 B13614378 Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound with a unique structure that includes a nitrophenyl group, a carbamoyl group, and a sulfanyl-sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves the formation of the sulfanyl-sulfonate moiety, which can be achieved through a reaction with sodium sulfite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl-sulfonate moiety can form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different functional groups.
Uniqueness
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl-sulfonate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H9N2NaO6S2 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
sodium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene |
InChI |
InChI=1S/C9H10N2O6S2.Na/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
JUFADRGSPKCTKC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


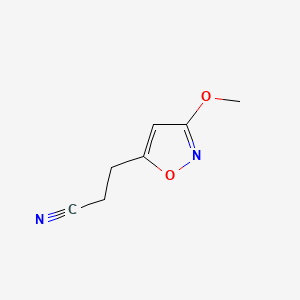
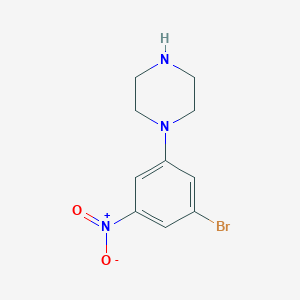
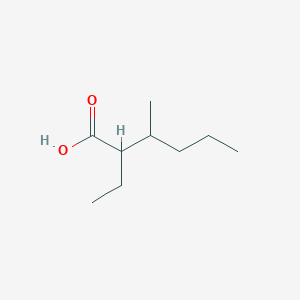
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
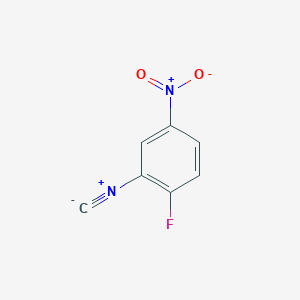

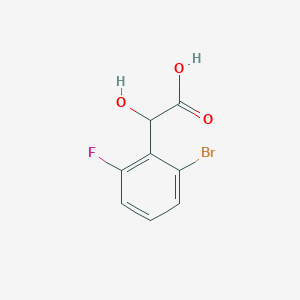
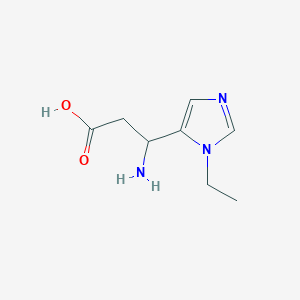
![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)

